An In-depth Technical Guide to Methyl 2-(methoxymethyl)benzoate (CAS No. 942-57-4)
An In-depth Technical Guide to Methyl 2-(methoxymethyl)benzoate (CAS No. 942-57-4)
Foreword: Navigating the Landscape of a Niche Synthetic Intermediate
In the vast and intricate world of organic chemistry and drug discovery, certain molecules, while not headlining major therapeutic breakthroughs, form the essential bedrock of innovation. They are the versatile building blocks, the quiet workhorses from which complex molecular architectures are constructed. Methyl 2-(methoxymethyl)benzoate, identified by its CAS number 942-57-4, is one such compound. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis, properties, and potential applications of this unique ortho-substituted benzoate ester. While not as extensively documented as some of its isomers, a thorough understanding of its chemistry reveals a molecule of significant potential. This document consolidates available data and provides expert insights into its handling, analysis, and strategic deployment in synthetic workflows.
Core Chemical Identity and Physicochemical Properties
Methyl 2-(methoxymethyl)benzoate is an aromatic ester characterized by a methyl ester group and a methoxymethyl substituent at the ortho (C2) position of the benzene ring. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that influence its reactivity and utility.
| Identifier | Value | Source |
| CAS Number | 942-57-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Synonym | Benzoic acid, 2-(methoxymethyl)-, methyl ester | [1] |
| SMILES | O=C(OC)C1=CC=CC=C1COC | [1] |
Synthesis and Manufacturing: A Strategic Two-Step Approach
While direct, one-pot syntheses of Methyl 2-(methoxymethyl)benzoate are not prominently featured in readily available literature, a logical and efficient pathway can be designed based on established organic transformations. The most plausible route involves a two-step process starting from the more common methyl 2-methylbenzoate. This approach leverages the reactivity of the benzylic position, a well-understood principle in organic synthesis.[2]
Step 1: Free-Radical Halogenation of Methyl 2-Methylbenzoate
The initial step is the selective halogenation of the benzylic methyl group of methyl 2-methylbenzoate to form methyl 2-(chloromethyl)benzoate. This reaction proceeds via a free-radical mechanism and can be initiated using various methods, including UV light or chemical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[3]
Experimental Protocol: Synthesis of Methyl 2-(chloromethyl)benzoate
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet for chlorine, a condenser, and a thermometer. The reaction should be performed in a well-ventilated fume hood.
-
Charging the Reactor: Charge the flask with methyl 2-methylbenzoate.
-
Initiation: While stirring, heat the methyl 2-methylbenzoate to approximately 70°C. Initiate the reaction by either UV irradiation or the addition of a catalytic amount of a free-radical initiator (e.g., AIBN or BPO).[3]
-
Chlorination: Slowly bubble chlorine gas through the reaction mixture. The flow rate should be controlled to maintain the reaction temperature and minimize side reactions.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) to determine the conversion of the starting material and the formation of the desired product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Any dissolved hydrogen chloride and excess chlorine are removed by purging with an inert gas (e.g., nitrogen).
-
Purification: The crude product can be purified by vacuum distillation to yield methyl 2-(chloromethyl)benzoate.
Step 2: Nucleophilic Substitution to Form the Methoxymethyl Ether
The second step involves a nucleophilic substitution reaction where the benzylic chloride is displaced by a methoxide source, typically sodium methoxide, to form the target compound, Methyl 2-(methoxymethyl)benzoate. This is a classic Williamson ether synthesis adapted for a benzylic halide.
Experimental Protocol: Synthesis of Methyl 2-(methoxymethyl)benzoate
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Preparation of Sodium Methoxide: In a separate flask, carefully react sodium metal with anhydrous methanol under a nitrogen atmosphere to prepare a solution of sodium methoxide. Alternatively, commercially available sodium methoxide solution can be used.
-
Reaction: Charge the reactor with the prepared sodium methoxide solution in methanol. Cool the solution in an ice bath.
-
Addition of Precursor: Slowly add the purified methyl 2-(chloromethyl)benzoate from the dropping funnel to the stirred sodium methoxide solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a low temperature.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or GC.
-
Work-up: The reaction is quenched by the careful addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude Methyl 2-(methoxymethyl)benzoate can be further purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The reactivity of Methyl 2-(methoxymethyl)benzoate is primarily dictated by its three key functional components: the aromatic ring, the ester group, and the benzylic ether.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The ortho-substitution pattern with an electron-withdrawing ester group and a slightly electron-donating methoxymethyl group will direct incoming electrophiles to specific positions, influenced by both steric and electronic effects.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(methoxymethyl)benzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Benzylic Ether: The methoxymethyl group is a benzylic ether. Benzylic ethers are known to be more reactive than simple alkyl ethers and can be cleaved under certain acidic conditions.[4] This reactivity is due to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the aromatic ring.[2] This property can be exploited in synthetic strategies where the methoxymethyl group might serve as a protecting group that can be removed later in a synthetic sequence. The photooxidation of benzyl methyl ether derivatives, sensitized by 2,4,6-triphenylpyrylium tetrafluoroborate in the presence of oxygen, can lead to the formation of methyl benzoates.[5]
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of Methyl 2-(methoxymethyl)benzoate.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for the structural elucidation of this molecule. The fragmentation pattern provides valuable information about its structure.
Predicted Key Fragments in EI-MS:
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 180 | [M]⁺ | Molecular Ion |
| 149 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 135 | [M - CH₂OCH₃]⁺ | Cleavage of the methoxymethyl group |
| 121 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 119 | [M - OCH₃ - CH₂O]⁺ | Subsequent loss from the m/z 149 fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzylic compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution NMR spectra for Methyl 2-(methoxymethyl)benzoate are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar ortho-substituted methyl benzoates.[6][7][8]
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 8.0 | Multiplet | 4H |
| -CH₂-O- | ~4.6 | Singlet | 2H |
| Ester -OCH₃ | ~3.9 | Singlet | 3H |
| Ether -OCH₃ | ~3.4 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon | Approximate Chemical Shift (ppm) |
| Ester C=O | ~167 |
| Aromatic C (quaternary) | 125 - 140 |
| Aromatic C-H | 125 - 135 |
| -CH₂-O- | ~70 |
| Ester -OCH₃ | ~52 |
| Ether -OCH₃ | ~59 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ester and ether functional groups, as well as the aromatic ring.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Ester) | ~1720 (strong, sharp) |
| C-O Stretch (Ester) | 1250 - 1300 (strong) |
| C-O Stretch (Ether) | 1050 - 1150 (strong) |
| C-H Stretch (Aromatic) | >3000 (medium) |
| C=C Stretch (Aromatic) | 1450 - 1600 (medium, multiple bands) |
| C-H Bend (ortho-disubstituted) | ~750 (strong) |
Applications in Research and Drug Development
While direct applications of Methyl 2-(methoxymethyl)benzoate in marketed drugs are not readily documented, its structure suggests significant potential as a versatile intermediate in pharmaceutical synthesis. Substituted benzoates are common structural motifs in a wide range of therapeutic agents.[9]
Potential Roles in Synthesis:
-
Scaffold for Heterocycle Synthesis: The ortho arrangement of the two functional groups can be exploited to construct various fused heterocyclic systems, which are prevalent in medicinal chemistry.
-
Intermediate for API Synthesis: It can serve as a starting material for more complex active pharmaceutical ingredients (APIs). For instance, related benzoate derivatives are precursors for diuretics, anti-inflammatory agents, anticoagulants, and oral hypoglycemic agents.[9]
-
Structure-Activity Relationship (SAR) Studies: In drug discovery programs, molecules like Methyl 2-(methoxymethyl)benzoate can be used to probe the steric and electronic requirements of a biological target. The methoxymethyl group offers a different spatial and electronic profile compared to a simple methoxy or methyl group, allowing for fine-tuning of a molecule's properties.[9]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling Methyl 2-(methoxymethyl)benzoate.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Toxicity: Specific toxicological data for this compound is limited. It should be handled with the care afforded to all novel chemical entities.
Conclusion: A Building Block with Untapped Potential
Methyl 2-(methoxymethyl)benzoate (CAS No. 942-57-4) represents a valuable, albeit under-documented, chemical intermediate. Its synthesis is achievable through a logical, multi-step process, and its reactivity is governed by the interplay of its aromatic, ester, and benzylic ether functionalities. For the innovative scientist in organic synthesis and drug discovery, this molecule offers a unique combination of features that can be strategically employed in the design and construction of novel, complex molecules. As the demand for new chemical entities with precisely tuned properties continues to grow, a deeper exploration of such versatile building blocks will undoubtedly pave the way for future discoveries.
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(Image depicting the chemical structures: Methyl 2-(hydroxymethyl)benzoate reacts with NaH, then CH3I, to form Methyl 2-(methoxymethyl)benzoate)